molecular formula C5H13NS B020132 1-Butanamine, 4-(methylthio)- CAS No. 55021-77-7

1-Butanamine, 4-(methylthio)-

Cat. No. B020132
CAS RN: 55021-77-7
M. Wt: 119.23 g/mol
InChI Key: DFOFJJHACXCMCO-UHFFFAOYSA-N
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Description

1-Butanamine, 4-(methylthio)-, is a chemical compound whose synthesis and properties have been studied in various research contexts. This compound is relevant in the synthesis of various heterocyclic compounds and demonstrates interesting chemical and physical properties.

Synthesis Analysis

Mahata et al. (2003) describe the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, a related compound, as a three carbon synthon for the synthesis of heterocycles with aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003). Xinlin (2007) discusses the synthesis of a related butanamine derivative, highlighting efficient production methods and influences of various factors on yield (Xinlin, 2007).

Molecular Structure Analysis

Wang et al. (2006) synthesized 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, providing insights into the molecular structure and stability of compounds similar to 1-Butanamine, 4-(methylthio)- (Wang, Pålsson, Batsanov, & Bryce, 2006).

Chemical Reactions and Properties

The synthesis of various derivatives of butanamine has been explored in different studies. For instance, Nichols et al. (1986) prepared derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, highlighting the compound's potential as a therapeutic class (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Physical Properties Analysis

Das et al. (1993) provide a comprehensive evaluation of the thermodynamic and thermophysical properties of butanamine derivatives, which would include properties such as boiling points, freezing points, and vapor pressures (Das, Frenkel, Gadalla, Kudchadker, Marsh, Rodgers, & Wilhoit, 1993).

Chemical Properties Analysis

Benn and Singh (1986) discuss the synthesis of 4-(methylthio)butyl thiocyanate, showcasing the reactivity and potential applications of methylthio-substituted butanamine compounds (Benn & Singh, 1986).

Scientific Research Applications

Application 1: Stereospecific Polymerization

  • Summary of the Application : This compound has been used in the stereospecific polymerization of polar olefins .
  • Methods of Application : The compound was used in conjunction with thiophene-fused cyclopentadienyl scandium complexes, alkylaluminium, and organoborate. The polymerization conditions were kept the same as those for 1-hexene polymerization .
  • Results or Outcomes : The process resulted in a highly stereo-selective coordination polymerization of unprotected polar 4-methylthio-1-butene. The resulting poly(4-methylthio-1-butene) had a high molecular weight (Mn =110×10^3) and was perfectly syn-diotactic (rrrr>99%) .

Application 2: Pharmacological Characterization

  • Summary of the Application : Derivatives of “1-Butanamine, 4-(methylthio)-”, specifically 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), have been studied for their pharmacological properties .
  • Methods of Application : The study involved neurochemical, behavioral, and safety characterizations of ETA and MT-But .
  • Results or Outcomes : The study found that ETA and MT-But do not increase locomotor activity and conditioned place preference. At the neurochemical level, ETA and MT-But do not increase in vivo DA release in striatum, but they affect the nucleus accumbens bioaccumulation of DA and DOPAC .

Application 3: Mass Spectrometry

  • Summary of the Application : “1-Butanamine, 4-(methylthio)-” and its isomers have been used in mass spectrometry to study amine fragmentation .
  • Methods of Application : The compound and its isomers were subjected to α-cleavage fragmentation. The mass to charge ratio for the molecular ion and the expected fragments were determined .
  • Results or Outcomes : The α-cleavage fragmentation of the amine was useful for distinguishing mass spectra of the different C4H11N isomers .

Application 4: Chemical Synthesis

  • Summary of the Application : “1-Butanamine, 4-(methylthio)-” is used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application depend on the target compound. Typically, the compound is used as a reagent in a chemical reaction .
  • Results or Outcomes : The outcomes vary depending on the specific synthesis. The compound can be used to produce a variety of products with different properties .

Application 5: Mass Spectrometry

  • Summary of the Application : “1-Butanamine, 4-(methylthio)-” and its isomers have been used in mass spectrometry to study amine fragmentation .
  • Methods of Application : The compound and its isomers were subjected to α-cleavage fragmentation. The mass to charge ratio for the molecular ion and the expected fragments were determined .
  • Results or Outcomes : The α-cleavage fragmentation of the amine was useful for distinguishing mass spectra of the different C4H11N isomers .

Application 6: Chemical Synthesis

  • Summary of the Application : “1-Butanamine, 4-(methylthio)-” is used in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application depend on the target compound. Typically, the compound is used as a reagent in a chemical reaction .
  • Results or Outcomes : The outcomes vary depending on the specific synthesis. The compound can be used to produce a variety of products with different properties .

Safety And Hazards

The compound has been classified with the hazard statements H315-H318-H335-H227 . The precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . It is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

4-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFJJHACXCMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336464
Record name 1-Butanamine, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-1-butylamine

CAS RN

55021-77-7
Record name 1-Butanamine, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)butan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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